2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-benzylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-benzylpiperazin-1-yl)ethanone is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a benzyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-benzylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.
Introduction of the Benzyl Group: The benzyl group can be added via alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions could target the carbonyl group or the benzothiazole ring.
Substitution: The piperazine ring and benzyl group provide sites for various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents.
Medicine
In medicinal chemistry, such compounds could be explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.
Industry
Industrially, the compound might find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action for 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-benzylpiperazin-1-yl)ethanone would depend on its specific biological target. Generally, such compounds might interact with proteins or nucleic acids, modulating their function through binding interactions. The benzothiazole ring could be involved in π-π stacking interactions, while the piperazine ring might engage in hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-methylpiperazin-1-yl)ethanone
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone
Uniqueness
The uniqueness of 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-benzylpiperazin-1-yl)ethanone lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C20H21N3OS2 |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-benzylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C20H21N3OS2/c24-19(15-25-20-21-17-8-4-5-9-18(17)26-20)23-12-10-22(11-13-23)14-16-6-2-1-3-7-16/h1-9H,10-15H2 |
InChI Key |
PPGYABGPHBJYOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.